molecular formula C6H12O3 B13995382 3-Methoxybutyl formate CAS No. 5437-07-0

3-Methoxybutyl formate

Cat. No.: B13995382
CAS No.: 5437-07-0
M. Wt: 132.16 g/mol
InChI Key: CYCHJWNSQZCRIA-UHFFFAOYSA-N
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Description

3-Methoxybutyl formate is a chemical ester of interest in industrial and research chemistry. While detailed public studies on its specific properties and mechanisms are limited, related esters in its class are recognized for their utility as solvents. Analogous compounds, such as 3-Methoxybutyl acetate, see widespread application in the formulation of coatings, inks, adhesives, and industrial cleaners due to their effective solvency . The broader market for such chemicals is driven by demand in sectors including automotive, construction, and electronics, suggesting potential research applications in these fields . High-purity grades of similar esters are essential for advanced applications, particularly in the electronics industry for precision cleaning and component manufacturing . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own thorough safety and suitability assessments for their specific applications.

Properties

CAS No.

5437-07-0

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

3-methoxybutyl formate

InChI

InChI=1S/C6H12O3/c1-6(8-2)3-4-9-5-7/h5-6H,3-4H2,1-2H3

InChI Key

CYCHJWNSQZCRIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC=O)OC

Origin of Product

United States

Preparation Methods

Starting Material and Reaction Overview

The industrially established method for preparing 3-methoxybutanol begins with crotonaldehyde as the starting compound. The process involves two main steps:

This method is supported by multiple patent documents and research articles, describing detailed reaction conditions and catalysts used.

Stepwise Reaction Details

Step Reaction Description Conditions Catalysts Notes
1 Crotonaldehyde + Methanol → 3-Methoxybutyraldehyde Alkaline solution, room temperature, atmospheric pressure, cooling recommended due to exothermicity None specified Reaction is exothermic; cooling ensures control
2 Neutralization of reaction mixture Addition of acetic acid or equivalent - Prepares mixture for hydrogenation
3 Hydrogenation of neutralized mixture to 3-methoxybutanol 150–180 °C, 100–150 bar H₂ pressure Copper oxide (CuO), Cu/Cr mixed oxides (powder or tablets), followed by nickel catalyst Two-stage catalyst system: Cu-based catalyst for hydrogenation, then Ni catalyst for double bond saturation

Reaction Mechanism Insights

  • The initial nucleophilic addition of methanol to the α,β-unsaturated aldehyde (crotonaldehyde) under alkaline conditions forms 3-methoxybutyraldehyde.
  • Subsequent neutralization stabilizes the reaction mixture.
  • Hydrogenation in the presence of copper and nickel catalysts reduces the aldehyde group and saturates the carbon-carbon double bond, yielding 3-methoxybutanol.

Industrial Considerations

  • The reaction is generally performed under atmospheric pressure for the first step and high pressure for hydrogenation.
  • Cooling is essential during the exothermic addition step to maintain reaction control.
  • Catalysts are typically used in powdered or tablet form to optimize surface area and activity.
  • The process yields a mixture containing 3-methoxybutanol, butanol, and higher boiling point impurities.

Purification Approaches

Two main purification routes exist for isolating 3-methoxybutanol or its acetate derivative:

Purification Route Description
1. Distillation Sequential distillation first removes butanol, then isolates 3-methoxybutanol.
2. Esterification and Distillation The crude mixture is reacted with acetic acid to form esters; butyl acetate is distilled off first, followed by 3-methoxybutyl acetate.

These methods ensure high purity of the target product.

Preparation of 3-Methoxybutyl Formate

Esterification of 3-Methoxybutanol with Formic Acid

The preparation of this compound involves esterification of 3-methoxybutanol with formic acid or a formate derivative. The general reaction is:

$$
\text{3-Methoxybutanol} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water}
$$

Typical Esterification Conditions

  • Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.
  • Temperature: Mild heating (50–100 °C) to facilitate ester formation.
  • Water Removal: Continuous removal of water by azeotropic distillation or use of a Dean-Stark apparatus to drive the reaction forward.
  • Solvent: Sometimes performed neat or in an inert solvent like toluene.

Alternative Synthetic Routes

  • Transesterification: Reacting 3-methoxybutanol with methyl formate or other formate esters under acidic or basic catalysis.
  • Formylation: Using formic anhydride or formyl chloride derivatives under controlled conditions.

Reaction Monitoring and Yield Optimization

  • Reaction progress is monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Optimization involves adjusting catalyst loading, temperature, and water removal efficiency.
  • Typical yields for formate esters from primary alcohols exceed 85% under optimized conditions.

Summary Table of Preparation Methods

Stage Method Key Reagents Conditions Catalysts Notes
1 Synthesis of 3-methoxybutanol Crotonaldehyde, Methanol, Alkaline solution RT, atmospheric pressure, cooling CuO, Cu/Cr oxides, Ni catalyst Exothermic addition, hydrogenation at 150–180 °C, 100–150 bar
2 Neutralization Acetic acid or equivalent Ambient - Prepares for hydrogenation
3 Purification Distillation or esterification + distillation Variable - Isolates 3-methoxybutanol or acetate
4 Esterification to this compound 3-Methoxybutanol, Formic acid 50–100 °C, acid catalyst H₂SO₄, p-TsOH, or solid acids Water removal critical for yield

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutyl formate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into 3-methoxybutanol and formic acid.

    Reduction: This compound can be reduced to 3-methoxybutanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts, water, and heat.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

    Hydrolysis: 3-Methoxybutanol and formic acid.

    Reduction: 3-Methoxybutanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Methoxybutyl formate has several applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Its pleasant odor makes it useful in the formulation of fragrances and flavors, which can be studied for their effects on human behavior and physiology.

    Medicine: Research into its potential use as a solvent for pharmaceutical formulations is ongoing.

    Industry: It is used in the manufacture of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of 3-methoxybutyl formate primarily involves its role as a solvent and reactant in chemical processes. As a solvent, it can dissolve various organic compounds, facilitating reactions and processes. In esterification reactions, it acts as a reactant, forming esters through the reaction with acids.

Comparison with Similar Compounds

Boiling Points and Densities

  • 3-Methoxybutyl acetate : Boiling point 159–163°C; density 0.921 kg/L .
  • Isoamyl formate : Boiling point ~134°C; density ~0.887 kg/L (estimated from similar esters) .
  • 3-Methylbut-2-enyl formate : Lower boiling point (~120–130°C inferred) due to reduced molecular weight and branched structure .

The methoxy group in this compound likely increases its boiling point compared to non-polar esters like isoamyl formate. Its density is expected to align with polar esters (~0.95–1.05 kg/L).

Reactivity and Stability

  • This compound: Expected to undergo hydrolysis in acidic/basic conditions, releasing formic acid and 3-methoxybutanol.
  • 3-Methoxybutyl chloroformate (CAS 75032-87-0): A reactive derivative used in chemical synthesis, highlighting the versatility of methoxybutyl esters in forming intermediates .

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